molecular formula C9H7BrF3NO2 B1391439 Ethyl 3-bromo-5-(trifluoromethyl)picolinate CAS No. 1048384-90-2

Ethyl 3-bromo-5-(trifluoromethyl)picolinate

Cat. No.: B1391439
CAS No.: 1048384-90-2
M. Wt: 298.06 g/mol
InChI Key: ZZBNXCDSICEOKA-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-(trifluoromethyl)picolinate is an organic compound with the molecular formula C9H7BrF3NO2 . It is also known by its IUPAC name, ethyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes this compound, has been discussed in several studies . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . The synthesis process involves a stepwise liquid-phase/vapor–phase synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)Br . The compound has a molecular weight of 298.06 g/mol .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 298.06 g/mol . It has a topological polar surface area of 39.2 Ų and a complexity of 260 . The compound has no hydrogen bond donors, six hydrogen bond acceptors, and three rotatable bonds .

Scientific Research Applications

  • Supramolecular Complexes : The study of rotational barriers in chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes, which are similar to chiral polygons and polyhedra, has utilized related compounds to Ethyl 3-bromo-5-(trifluoromethyl)picolinate (Fuss, Siehl, Olenyuk, & Stang, 1999).

  • Synthesis of Pyrazine Derivatives : Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate, related to this compound, has been synthesized using a safe and short method, highlighting its potential in the formation of aromatic compounds (Zaragoza & Gantenbein, 2017).

  • Functionalized Pyridine Derivatives : Research has demonstrated the synthesis of 5-bromopyridyl-2-magnesium chloride, which is a key intermediate in the synthesis of various functionalized pyridine derivatives, a class to which this compound belongs (Song et al., 2004).

  • Regioselective [2+2+2] Cycloaddition : The cobalt-catalyzed regioselective intermolecular [2+2+2] cycloaddition for constructing pyridine derivatives, including trifluoromethyl-substituted ethyl picolinate derivatives, has been studied for its efficiency and regioselectivity (Ishikawa et al., 2016).

  • Metal Complexes Formation : Ethyl picolinate, closely related to this compound, forms complexes with various divalent metals, acting as a bidentate ligand. These complexes have potential applications in coordination chemistry and catalysis (Paul, Chopra, Bhambri, & Singh, 1974).

  • Iridium Complexes in Electrophosphorescence : The synthesis of cyclometalated ligands, including 2-(9,9-diethylfluoren-2-yl)-5-trifluoromethylpyridine and its iridium complexes, demonstrates the application in electrophosphorescent devices, hinting at the potential utility of this compound in similar fields (Zhang et al., 2010).

  • Synthesis of Bromophenols : Studies on the synthesis of nitrogen-containing bromophenols from marine algae, which exhibit potent radical scavenging activity, show the broader applicability of brominated compounds like this compound in natural product chemistry and pharmacology (Li et al., 2012).

Properties

IUPAC Name

ethyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBNXCDSICEOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673258
Record name Ethyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048384-90-2
Record name Ethyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048384-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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